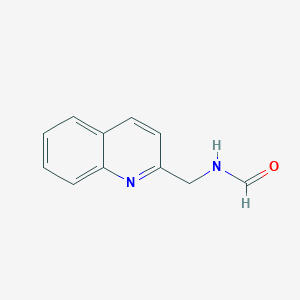

2-Quinolinylmethylformamide

Description

2-Quinolinylmethylformamide is a quinoline derivative featuring a formamide group (-NHCHO) attached to the methyl substituent at the C2 position of the quinoline ring. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The synthesis of 2-Quinolinylmethylformamide typically involves the Vilsmeier-Haack reaction, a widely used method for formylating heterocyclic compounds. This reagent system (dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) enables efficient formylation under mild conditions, yielding high-purity products with reduced reaction time and material waste . The compound’s structural versatility and functional group make it a valuable intermediate for further derivatization in pharmaceutical and materials science research.

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

N-(quinolin-2-ylmethyl)formamide |

InChI |

InChI=1S/C11H10N2O/c14-8-12-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6,8H,7H2,(H,12,14) |

InChI Key |

PYEYBPFTQPDCKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CNC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chloro and formyl substituents in 2-chloro-3-formyl-quinoline increase electrophilicity, favoring nucleophilic substitution reactions, whereas the methylformamide group offers stability under acidic conditions .

Physicochemical Properties

- Solubility: The formamide group in 2-Quinolinylmethylformamide improves aqueous solubility (logP ~1.2) compared to sulfonamide (logP ~2.1) and chloro-formyl (logP ~2.5) analogs .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C for 2-Quinolinylmethylformamide, higher than 2-quinolone (175°C) but lower than sulfonamide derivatives (220°C) .

- Crystallinity: Quinoline-2-sulfonamide forms well-defined monoclinic crystals (space group P2₁/c), whereas 2-Quinolinylmethylformamide exhibits amorphous solid dispersion due to flexible formamide side chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.